molecular formula C17H17N7O3 B11478118 N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide

N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide

Cat. No.: B11478118
M. Wt: 367.4 g/mol
InChI Key: WKOJGBBQNKCINC-UHFFFAOYSA-N
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Description

N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide typically involves the formation of the oxadiazole and benzimidazole rings followed by their coupling. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the heterocyclic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)propanamide is unique due to the combination of both oxadiazole and benzimidazole rings in its structure. This dual functionality enhances its potential as a versatile pharmacophore, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C17H17N7O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-[1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C17H17N7O3/c1-3-12(25)19-16-15(22-27-23-16)17-18-10-7-5-6-8-11(10)24(17)9-14-21-20-13(4-2)26-14/h5-8H,3-4,9H2,1-2H3,(H,19,23,25)

InChI Key

WKOJGBBQNKCINC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)CN2C3=CC=CC=C3N=C2C4=NON=C4NC(=O)CC

Origin of Product

United States

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